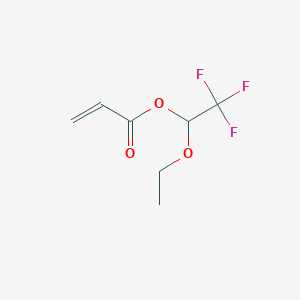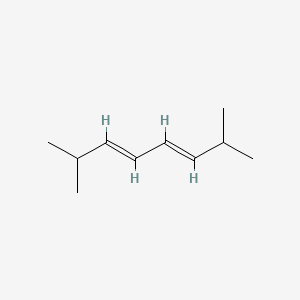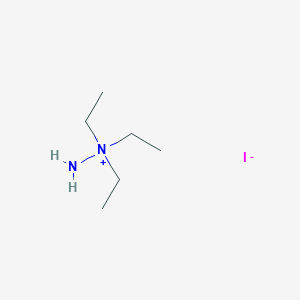
1,1,1-Triethylhydrazin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Triethylhydrazin-1-ium iodide is a chemical compound known for its unique structure and properties It is an organic salt composed of a triethylhydrazinium cation and an iodide anion
Vorbereitungsmethoden
The synthesis of 1,1,1-Triethylhydrazin-1-ium iodide typically involves the reaction of triethylhydrazine with an iodinating agent. One common method is to react triethylhydrazine with iodine or hydroiodic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or acetonitrile to ensure the stability of the reactants and products. The reaction mixture is then purified through recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
1,1,1-Triethylhydrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as halides, cyanides, or thiolates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium cyanide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Triethylhydrazin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,1-Triethylhydrazin-1-ium iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The triethylhydrazinium cation can donate electrons to form bonds with electrophilic centers, while the iodide anion can participate in nucleophilic substitution reactions. The specific molecular targets and pathways depend on the nature of the reaction and the reactants involved.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Triethylhydrazin-1-ium iodide can be compared with similar compounds such as:
1,1,1-Trimethylhydrazinium iodide: Similar in structure but with methyl groups instead of ethyl groups. It is also used in nucleophilic substitution reactions.
1,1,1-Tripropylhydrazinium iodide: Contains propyl groups and exhibits similar reactivity but with different steric and electronic effects.
1,1,1-Triethylhydrazinium chloride: Similar cation but with a chloride anion, leading to different solubility and reactivity properties.
The uniqueness of this compound lies in its specific reactivity and the balance between steric and electronic effects provided by the ethyl groups.
Eigenschaften
CAS-Nummer |
116606-87-2 |
|---|---|
Molekularformel |
C6H17IN2 |
Molekulargewicht |
244.12 g/mol |
IUPAC-Name |
amino(triethyl)azanium;iodide |
InChI |
InChI=1S/C6H17N2.HI/c1-4-8(7,5-2)6-3;/h4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GNLIUCVCYKVSGV-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)N.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


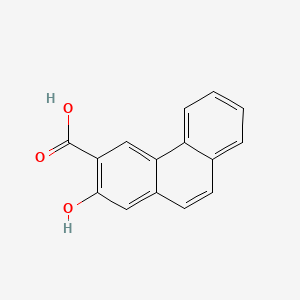

![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
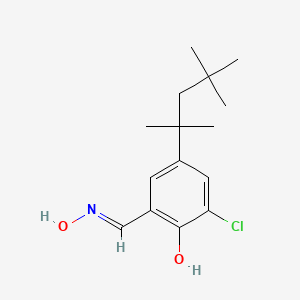
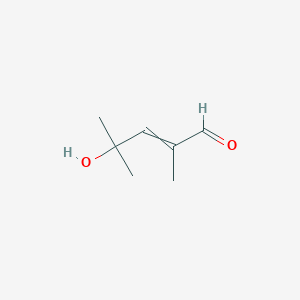
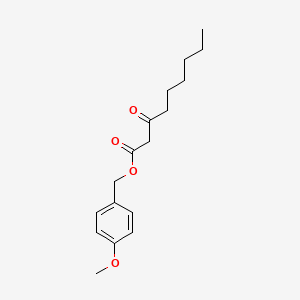
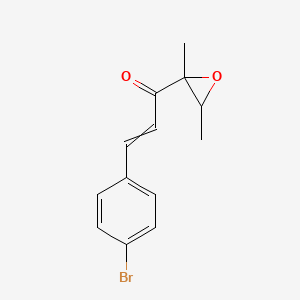
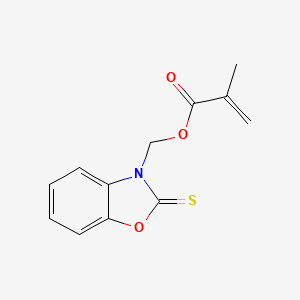
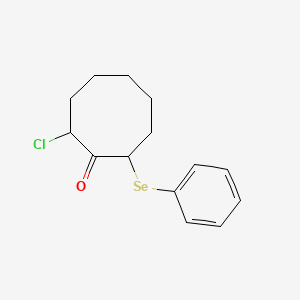

![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)

